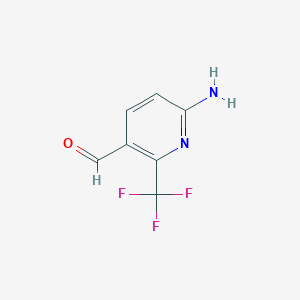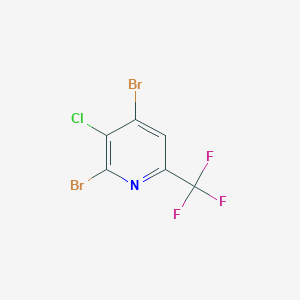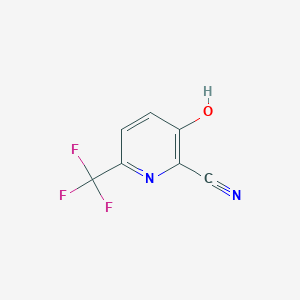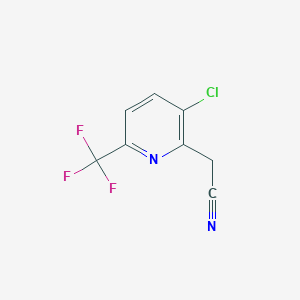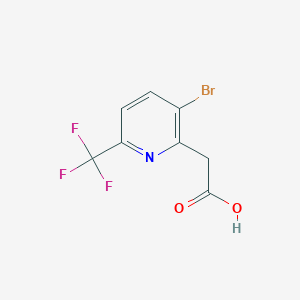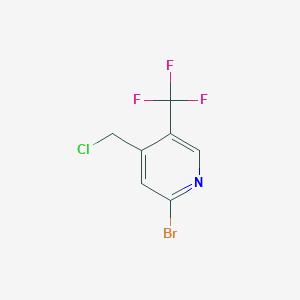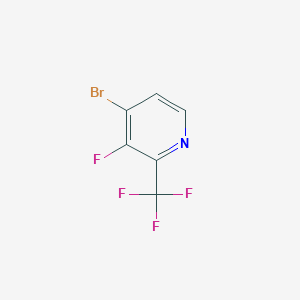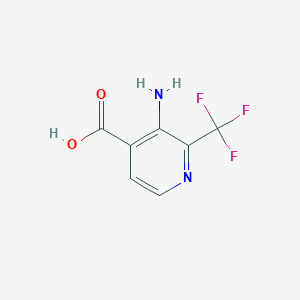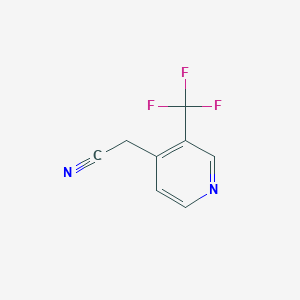
4-氯-3-碘-2-(三氟甲基)吡啶
描述
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
农业化学工业
4-氯-3-碘-2-(三氟甲基)吡啶: 是活性农用化学品成分中的关键结构单元。其衍生物主要用于保护作物免受病虫害。 三氟甲基吡啶 (TFMP) 衍生物,包括该化合物,已纳入 20 多种获得 ISO 通用名称的新型农用化学品 .
制药开发
几种 TFMP 衍生物用于制药行业。由于其独特的物理化学性质,该化合物已成为五种已获批上市的医药产品和两种兽药产品的分子结构的一部分。 此外,许多含有 TFMP 基团的候选药物目前正在进行临床试验 .
氟化有机化合物的合成
氟化有机化学品的开发是一个新兴的研究领域4-氯-3-碘-2-(三氟甲基)吡啶作为这些化合物的合成中间体,这些化合物因其对生物活性和物理性质的独特影响而具有重要意义 .
FDA 批准的药物
三氟甲基,4-氯-3-碘-2-(三氟甲基)吡啶的一个组成部分,存在于几种 FDA 批准的药物中。 这些药物将三氟甲基作为药效团之一,表现出各种药理活性,并在过去 20 年中被用于治疗不同的疾病和病症 .
金属有机框架 (MOFs)
该化合物用于合成 MOFs。MOFs 是一类由金属离子或簇与有机配体配位形成一维、二维或三维结构的化合物。 它们具有多种应用,包括气体储存、分离和催化 .
区域选择性官能化
氯(三氟甲基)吡啶衍生物,如4-氯-3-碘-2-(三氟甲基)吡啶,用作区域选择性官能化的模型底物。 该过程对于创建具有特定和所需性质的化合物至关重要,以便进一步应用于各个领域 .
作用机制
Target of Action
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is primarily used as a reagent in the synthesis of various compounds. It has been used in the synthesis of aminoisoindoles, which act as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . BACE1 is a key enzyme in the production of β-amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It contributes to the synthesis of compounds like aminoisoindoles, which as bace1 inhibitors, exhibit in vivo brain reduction of β-amyloid peptides . This can potentially slow the progression of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific reaction conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
安全和危害
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, particularly genes involved in detoxification and stress response pathways. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, particularly in pathways related to detoxification and oxidative stress. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, with certain cellular compartments providing an optimal environment for its biochemical interactions. For example, localization to the mitochondria may enhance its effects on oxidative stress pathways .
属性
IUPAC Name |
4-chloro-3-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPMNUJVAUFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


